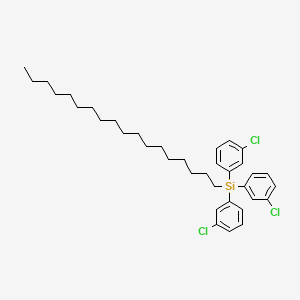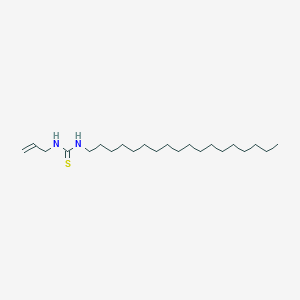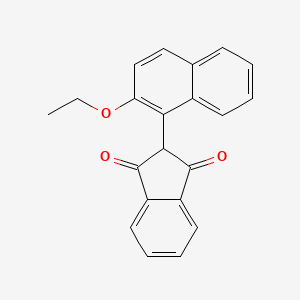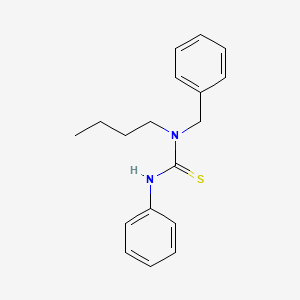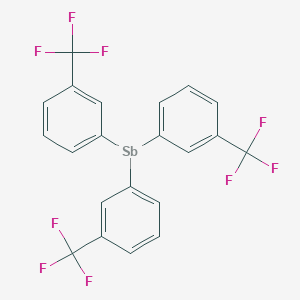
Tris(3-(trifluoromethyl)phenyl)antimony
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(3-(trifluoromethyl)phenyl)antimony is an organometallic compound that features antimony as its central atom, bonded to three 3-(trifluoromethyl)phenyl groups. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. The molecular formula of this compound is C21H12F9Sb, and it has a molecular weight of 557.065 g/mol .
Méthodes De Préparation
The synthesis of Tris(3-(trifluoromethyl)phenyl)antimony typically involves the reaction of antimony trichloride with 3-(trifluoromethyl)phenyl magnesium bromide. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The reaction mixture is then refluxed, and the product is purified through recrystallization .
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis
Analyse Des Réactions Chimiques
Tris(3-(trifluoromethyl)phenyl)antimony undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form antimony(V) derivatives.
Reduction: Reduction reactions can convert it to lower oxidation states of antimony.
Substitution: The phenyl groups can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Tris(3-(trifluoromethyl)phenyl)antimony has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-antimony bonds.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a biochemical tool.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in drug design and development.
Industry: It is used in the development of advanced materials, including polymers and catalysts.
Mécanisme D'action
The mechanism by which Tris(3-(trifluoromethyl)phenyl)antimony exerts its effects involves its ability to form stable complexes with various substrates. The trifluoromethyl groups enhance the compound’s stability and reactivity, making it a valuable catalyst in several chemical reactions. The molecular targets and pathways involved in its action are still under investigation, but it is known to interact with enzymes and other proteins, influencing their activity .
Comparaison Avec Des Composés Similaires
Tris(3-(trifluoromethyl)phenyl)antimony can be compared with other organometallic compounds such as:
Tris(3-fluorophenyl)antimony: Similar in structure but with fluorine atoms instead of trifluoromethyl groups.
Tris(3-chlorophenyl)antimony: Contains chlorine atoms, leading to different reactivity and applications.
Tris(3-bromophenyl)antimony: Bromine atoms confer unique properties compared to the trifluoromethyl derivative.
The uniqueness of this compound lies in the presence of trifluoromethyl groups, which significantly enhance its chemical stability and reactivity, making it a preferred choice in specific applications.
Propriétés
Numéro CAS |
386-91-4 |
|---|---|
Formule moléculaire |
C21H12F9Sb |
Poids moléculaire |
557.1 g/mol |
Nom IUPAC |
tris[3-(trifluoromethyl)phenyl]stibane |
InChI |
InChI=1S/3C7H4F3.Sb/c3*8-7(9,10)6-4-2-1-3-5-6;/h3*1-2,4-5H; |
Clé InChI |
FYZWFHUZJNROTI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)[Sb](C2=CC=CC(=C2)C(F)(F)F)C3=CC=CC(=C3)C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





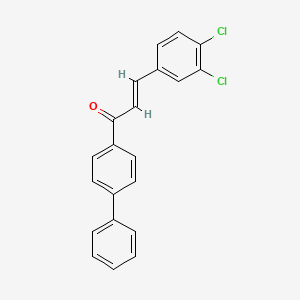
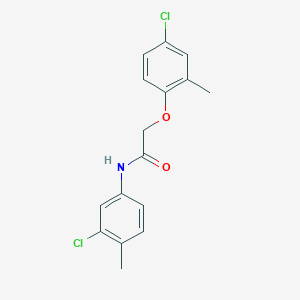
![1-{[(2,5-Dimethylphenyl)imino]methyl}-2-naphthol](/img/structure/B11954647.png)

![2-hydroxy-4-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}benzoic acid](/img/structure/B11954660.png)
